Albendazole oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Ricobendazole is a broad-spectrum benzimidazole anthelmintic drug commonly used in veterinary medicine to treat gastrointestinal nematode infections in animals like sheep, cattle, and dogs []. However, scientific research on ricobendazole extends beyond its established use in veterinary medicine. Here's a breakdown of its applications in scientific research:

Mechanism of Action

Understanding how ricobendazole works is crucial for developing new and improved antiparasitic drugs. Research has shown that ricobendazole binds to β-tubulin, a key cytoskeletal component in parasitic worms. This disrupts tubulin polymerization, preventing the formation of microtubules essential for the worm's cell structure and function, ultimately leading to parasite death [].

Development of New Formulations

Ricobendazole's low aqueous solubility can limit its effectiveness. Scientific research is exploring new formulations to improve drug delivery and absorption. Examples include studies on ricobendazole nanocrystals, which have shown increased oral bioavailability in dogs compared to conventional formulations [].

Combination Therapies

The emergence of anthelmintic resistance in parasites is a growing concern. Research is investigating the efficacy of combining ricobendazole with other anthelmintic drugs to delay the development of resistance. Studies have shown promising results with combinations like ricobendazole and levamisole in cattle [].

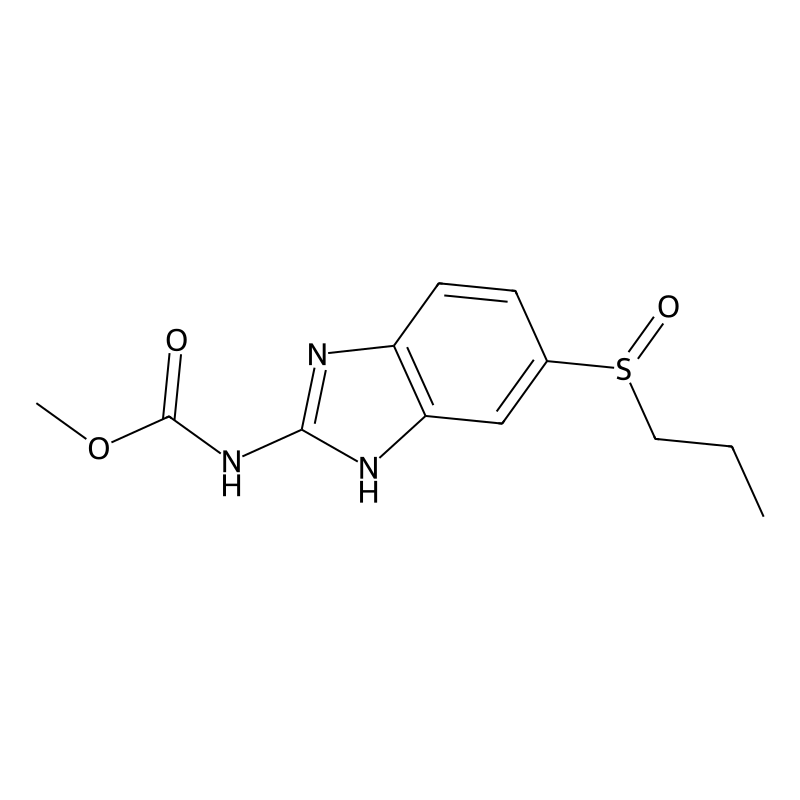

Albendazole oxide, also known as albendazole sulfoxide, is an active metabolite of albendazole, a broad-spectrum anthelmintic drug widely used in veterinary and human medicine. Its molecular formula is C12H15N3O3S, and it plays a crucial role in the pharmacological activity of albendazole by enhancing its efficacy against parasitic infections. The compound is characterized by its ability to interfere with the microtubule formation in parasites, leading to their immobilization and death.

Albendazole oxide is primarily formed through the oxidation of albendazole. The common reactions involved in this transformation include:

- Oxidation Reaction: Albendazole reacts with oxidizing agents such as hydrogen peroxide or sodium metaperiodate in acidic conditions (often glacial acetic acid) to yield albendazole oxide. The reaction typically requires controlled temperatures to optimize yield and purity .

- Reduction Reaction: Under certain conditions, albendazole oxide can be reduced back to albendazole, indicating a reversible pathway that can be exploited in various chemical processes.

Albendazole oxide exhibits significant biological activity, particularly:

- Anthelmintic Activity: It retains the anthelmintic properties of its parent compound, effectively targeting a range of helminths.

- Antiparasitic Properties: Research indicates that albendazole oxide may possess activity against certain protozoan infections as well .

- Mechanism of Action: The compound disrupts the polymerization of tubulin into microtubules, essential for cell division in parasites, thus inhibiting their growth and reproduction .

The synthesis of albendazole oxide can be achieved through several methods:

- Oxidation with Hydrogen Peroxide: Albendazole is treated with hydrogen peroxide in the presence of glacial acetic acid, leading to the formation of albendazole oxide .

- Sodium Metaperiodate Method: This method involves using sodium metaperiodate as an oxidizing agent under controlled low-temperature conditions to convert albendazole into its sulfoxide form .

- Alternative Oxidizing Agents: Other oxidants such as m-chloroperbenzoic acid can also be utilized for the synthesis, providing alternative pathways for producing albendazole oxide with varying yields and purity levels .

Albendazole oxide has several applications:

- Pharmaceutical Use: As a metabolite of albendazole, it is used in treating parasitic infections in both humans and animals.

- Research: It serves as a model compound for studying drug metabolism and pharmacokinetics.

- Veterinary Medicine: It is employed in managing parasitic diseases in livestock due to its effectiveness and safety profile.

Several compounds are structurally or functionally similar to albendazole oxide. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Mebendazole | Similar benzimidazole structure | Primarily used for intestinal worms; less effective against tissue-dwelling parasites. |

| Fenbendazole | Close structural analog | Used mainly in veterinary medicine; has a broader spectrum against nematodes. |

| Oxfendazole | Structural similarity | Effective against certain protozoa; often used in livestock treatment. |

Albendazole oxide is unique due to its specific metabolic pathway from albendazole and its enhanced efficacy against a wider range of parasites compared to other similar compounds.

The synthesis of albendazole oxide represents a critical transformation in pharmaceutical chemistry, involving the selective oxidation of the sulfide moiety in the parent compound to form the corresponding sulfoxide. This metabolite serves as the active pharmaceutical intermediate and is fundamental to the therapeutic efficacy of albendazole-based treatments.

Metaperiodate-Mediated Oxidation in Acetic Acid Systems

Sodium metaperiodate oxidation in glacial acetic acid has emerged as the preferred methodology for albendazole oxide synthesis due to its exceptional selectivity and high yield performance. This oxidation system offers precise control over the formation of the sulfoxide group while minimizing the production of over-oxidized sulfone byproducts [1] [2].

The mechanistic pathway of metaperiodate oxidation proceeds through electrophilic oxygen transfer from the periodate ion to the sulfur atom of albendazole. The reaction follows second-order kinetics with the rate equation v = k₂[sulfide][IO₄⁻], where the periodate ion serves as the active oxidizing species [3]. The electrophilic attack of periodate oxygen on the sulfide sulfur leads to a polar transition state, which is stabilized by the acetic acid medium [3].

Experimental conditions for metaperiodate oxidation require careful temperature control to achieve optimal selectivity. The reaction is conducted at low temperatures, typically below 10°C, to prevent formation of albendazole sulfone as a competing byproduct [1]. Under these controlled conditions, the target compound is obtained with purity exceeding 98% and yields greater than 90% [1]. The glacial acetic acid solvent system provides the necessary acidic environment for metaperiodate activation while maintaining substrate solubility.

The reaction stoichiometry typically employs equimolar amounts of sodium metaperiodate to albendazole, with the periodate serving as a mild yet effective oxidizing agent. The selectivity for sulfoxide formation over sulfone production is attributed to the controlled oxidation potential of the metaperiodate system under the specified reaction conditions [1]. This selectivity is crucial for pharmaceutical applications where the sulfoxide represents the desired active metabolite.

Temperature optimization studies demonstrate that reaction temperatures above 15°C lead to increased formation of albendazole sulfone, reducing the overall yield of the desired sulfoxide product [1]. Conversely, temperatures below 5°C result in significantly reduced reaction rates without substantial improvement in selectivity. The optimal temperature range of 5-10°C provides the best balance between reaction efficiency and product selectivity.

Alternative Oxidizing Agents and Solvent Systems

While metaperiodate oxidation represents the gold standard for albendazole oxide synthesis, several alternative oxidizing systems have been investigated to optimize reaction conditions and explore different synthetic approaches.

Hydrogen peroxide in glacial acetic acid constitutes a widely studied alternative oxidation system. This methodology offers environmental advantages due to the benign nature of the byproducts, producing only water as the co-product [4] [5]. The reaction proceeds rapidly at room temperature with high yields, typically exceeding 90% [5]. The mechanism involves electrophilic attack of the peroxide oxygen on the sulfide sulfur atom, similar to the metaperiodate system [5].

Kinetic studies of the hydrogen peroxide system reveal second-order reaction kinetics, with the reaction rate being independent of acid catalysis [5]. Despite the addition of trichloroacetic acid to increase medium acidity, the reaction rate remains constant, indicating that protonated hydrogen peroxide is not the active oxidizing species [5]. This observation suggests that the neutral hydrogen peroxide molecule directly attacks the sulfide sulfur in the acetic acid medium.

The hydrogen peroxide oxidation system demonstrates excellent functional group tolerance, with oxidation-sensitive olefin groups remaining stable during the transformation [6]. This selectivity is particularly valuable when working with complex substrates containing multiple oxidizable functionalities. The reaction can be scaled effectively, with large-scale oxidations (2 mol scale) showing minimal yield loss compared to small-scale reactions [5].

Alternative solvent systems have been explored to improve substrate solubility and reaction efficiency. Urea-hydrogen peroxide complex in acetic acid provides controlled oxidation conditions with excellent selectivity for sulfoxide formation [6]. This system allows for precise control over the oxidation state, with 1.5 equivalents of the oxidizing complex selectively producing sulfoxides at 60°C, while 2.5 equivalents at 80°C leads to sulfone formation [6].

Meta-chloroperbenzoic acid represents another important oxidizing agent for sulfoxide synthesis. This peracid system demonstrates excellent efficiency in dichloromethane at 35°C, providing high yields of sulfoxide products [7]. The reaction conditions can be modulated by temperature control, with lower temperatures (0°C) favoring sulfoxide formation and higher temperatures promoting sulfone production [7].

Oxone (potassium monopersulfate) has been utilized as an effective oxidizing agent in aqueous methanol systems. This methodology offers advantages in terms of byproduct removal, as the inorganic salts can be easily separated by filtration [8]. The reaction typically requires 3-6 equivalents of Oxone and can be conducted at room temperature with overnight stirring [8].

Purification Techniques and Yield Optimization

The purification of albendazole oxide requires specialized techniques to achieve pharmaceutical-grade purity while maintaining high recovery yields. The presence of structural analogs and potential impurities necessitates sophisticated separation strategies.

Recrystallization techniques represent the primary purification method for albendazole oxide. The compound demonstrates excellent recrystallization properties from glacial acetic acid, forming unsolvated crystals with high purity [9]. Multiple recrystallization cycles from glacial acetic acid can achieve single enantiomer isolation, with the crystallization occurring in the orthorhombic space group P2₁2₁2₁ [9]. The recrystallization process effectively removes trace impurities while maintaining the structural integrity of the sulfoxide functionality.

The solvent selection for recrystallization is critical for achieving optimal purification results. Glacial acetic acid provides the ideal balance of solubility and selectivity, allowing for efficient dissolution at elevated temperatures while promoting selective crystallization upon cooling [9]. Alternative solvents such as methanol-water mixtures have been employed, but these systems generally provide lower selectivity compared to acetic acid [10].

Column chromatography techniques offer additional purification options for complex mixtures. Silica gel chromatography using gradient elution systems provides effective separation of albendazole oxide from related impurities [10]. The mobile phase composition typically consists of ethyl acetate in hexane gradients, starting with 30% ethyl acetate and progressing to 50% ethyl acetate for complete elution [10]. This gradient system effectively separates the sulfoxide from both the parent sulfide and over-oxidized sulfone impurities.

High-performance liquid chromatography serves as both an analytical tool and a preparative purification method. Reversed-phase HPLC systems using C18 columns with acetonitrile-water gradients provide excellent resolution of albendazole oxide from related compounds [11] [12]. The separation is typically monitored at 291-292 nm wavelength, taking advantage of the characteristic UV absorption of the benzimidazole chromophore [11] [12].

Solid-phase extraction techniques have been developed for sample preparation and purification applications. These methods utilize selective sorbent materials to isolate albendazole oxide from complex biological matrices or reaction mixtures [12]. The extraction efficiency typically exceeds 95% when properly optimized extraction conditions are employed [12].

Yield optimization strategies focus on minimizing side reactions and maximizing product recovery. Temperature control represents the most critical parameter for yield optimization, with reaction temperatures maintained below 10°C to prevent sulfone formation [1]. Reaction time optimization studies indicate that complete conversion typically occurs within 1-4 hours under optimal conditions, with extended reaction times leading to increased impurity formation [13].

The concentration of oxidizing agent plays a crucial role in yield optimization. Stoichiometric amounts of oxidizing agent generally provide the best balance between complete conversion and minimal side product formation [1]. Excess oxidizing agent, while ensuring complete conversion, often leads to over-oxidation and reduced selectivity for the desired sulfoxide product.

Impurity Profiling and Byproduct Identification

Comprehensive impurity profiling is essential for understanding the synthetic pathways and optimizing reaction conditions for albendazole oxide production. The identification and quantification of byproducts provide critical insights into reaction mechanisms and guide process optimization strategies.

Albendazole sulfone represents the primary oxidative impurity formed during albendazole oxide synthesis. This compound results from over-oxidation of either the starting albendazole or the intermediate sulfoxide product [14]. The formation of albendazole sulfone is strongly influenced by reaction temperature, with temperatures above 15°C significantly increasing sulfone production [13]. The sulfone impurity exhibits characteristic retention times in HPLC analysis, typically eluting later than the desired sulfoxide due to its increased polarity [15].

Process-related impurities arise from incomplete conversion or side reactions during synthesis. Unreacted albendazole starting material represents a common impurity that can be controlled through optimization of reaction stoichiometry and time [16]. The presence of residual starting material is easily detected by HPLC analysis, with albendazole typically eluting earlier than the sulfoxide product due to its lower polarity [15].

Degradation products formed under stress conditions provide important information about the stability profile of albendazole oxide. Alkaline conditions lead to the formation of multiple degradation products, with two distinct impurity spots observed in thin-layer chromatography analysis [16]. These degradation products exhibit different retention factors (Rf = 0.012-0.558) and show time-dependent formation patterns [16].

Oxidative degradation studies using hydrogen peroxide reveal the susceptibility of albendazole to oxidative stress conditions. The mean percentage of drug remaining decreases progressively from 79.57% at 1 hour to 71.98% at 6 hours under oxidative stress conditions [16]. This degradation profile indicates the importance of controlling oxidative conditions during synthesis and storage.

Hydrolytic degradation pathways lead to the formation of amine-containing impurities through carbamate hydrolysis. Albendazole sulfone can undergo hydrolysis under acidic conditions using aqueous sulfuric acid at elevated temperatures to produce the corresponding amine impurity [14]. This degradation pathway is particularly relevant under harsh reaction conditions or during long-term storage.

Chiral considerations are important for albendazole oxide due to the presence of a stereogenic sulfur center. The oxidation process can produce both R and S enantiomers of the sulfoxide, with different biological activities [17] [18]. Flavin monooxygenase preferentially produces the R(+) enantiomer, while cytochrome P450 enzymes generate the S(-) enantiomer [17] [18]. In synthetic preparations, racemic mixtures are typically obtained unless enantioselective oxidation conditions are employed.

Analytical methods for impurity detection rely primarily on HPLC techniques with UV detection at 291-292 nm [11] [12]. Gradient elution systems using acetonitrile-water mobile phases provide excellent separation of albendazole oxide from related impurities [19]. Mass spectrometry coupled with HPLC enables structural identification of unknown impurities through fragmentation pattern analysis [12].

Quantitative limits for impurities in pharmaceutical preparations are governed by regulatory guidelines. The International Council for Harmonisation (ICH) Q3B guidelines specify reporting thresholds for impurities based on the maximum daily dose of the drug substance [20]. For albendazole oxide, impurities present at levels exceeding 0.05% typically require identification and qualification.

Temperature-dependent impurity formation patterns reveal the critical importance of reaction temperature control. Studies demonstrate that albendazole sulfone formation increases exponentially with temperature above 40°C, while sulfoxide yields remain relatively constant below 35°C [13]. This temperature dependence provides clear guidelines for optimal reaction conditions that maximize product yield while minimizing impurity formation.

The identification of unknown impurities requires advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry. These methods enable structural elucidation of degradation products and process-related impurities, facilitating the development of appropriate control strategies [10]. Complete structural characterization is essential for regulatory compliance and ensuring product safety.

High-Performance Liquid Chromatography represents the foundation of analytical methodologies for albendazole oxide detection and quantification. Multiple chromatographic approaches have been developed and validated for this benzimidazole anthelmintic compound and its active metabolite form.

Reversed-Phase Chromatographic Systems

The most widely implemented approach utilizes reversed-phase chromatography with C18 stationary phases. A comprehensive method employs RP-C18 columns with ultraviolet detection at 290 nanometers wavelength [1]. This methodology demonstrates exceptional sensitivity with detection limits reaching 50 nanomolar for albendazole sulfoxide and 100 nanomolar for albendazole sulfone. The linear calibration range extends from 0.05 to 12 micromolar for albendazole sulfoxide and 0.1 to 8 micromolar for albendazole sulfone, providing adequate analytical range for most biological applications [1].

The chromatographic separation utilizes a mobile phase system consisting of ethylacetate and petroleum benzine for sample extraction, followed by dissolution in appropriate High-Performance Liquid Chromatography solvents [1]. The method demonstrates excellent precision characteristics with intraday coefficient of variation at 3.3 percent for albendazole sulfoxide at 2.2 micromolar concentration, while interday coefficients of variation range from 7.3 to 14.5 percent across concentration levels from 0.5 to 5.0 micromolar [1].

Gradient Elution Methodologies

Advanced gradient elution protocols have been developed using XBridge C18 columns with dimensions of 4.6 millimeters by 250 millimeters and 5 micrometer particle size [2]. These methodologies employ gradient elution systems utilizing acetonitrile and ammonium acetate buffer with pH adjusted to 6.6. The flow rate maintains consistency at 1.2 milliliters per minute, with photodiode array detection set at 292 nanometers wavelength [2].

The gradient methodology demonstrates superior linearity with calibration curves linear across the range from 0.025 to 2.0 micrograms per milliliter for albendazole, albendazole sulfoxide, and albendazole sulfone [2]. Correlation coefficients achieve values equal to or greater than 0.99, indicating excellent linearity performance. The method validation demonstrates satisfactory precision and accuracy parameters, with coefficients of variation less than or equal to 15.1 percent and accuracy deviations less than or equal to 117.7 percent for the lower limit of quantification [2].

Alternative Column Technologies

InertSustain C18 columns with dimensions of 150 by 4.6 millimeters and 5 micrometer particle size provide alternative separation capabilities for simultaneous determination of albendazole sulfoxide and related compounds [3]. These systems utilize gradient mode chromatography with acetonitrile and water mobile phases at flow rates of 1.0 milliliter per minute. Detection employs diode array detection at 217 nanometers wavelength, providing excellent sensitivity with limits of detection reaching 0.01 micrograms per milliliter for albendazole sulfoxide [3].

The linear range extends from 0.1 to 50 micrograms per milliliter for both albendazole sulfoxide and co-analyzed compounds, demonstrating wide analytical applicability [3]. The methodology has been validated according to International Conference on Harmonisation guidelines for specificity, linearity, system suitability, precision, and accuracy parameters [3].

Isocratic Separation Protocols

Isocratic High-Performance Liquid Chromatography methodologies utilize specialized column phases such as Zorbax XDB-CN columns with mobile phase compositions consisting of water with 1 percent acetic acid and methanol in 40:60 volume ratios [4]. These systems demonstrate linear response across concentration ranges from 20 to 600 nanograms per milliliter for albendazole and 20 to 1000 nanograms per milliliter for albendazole sulfoxide [4].

The analytical method demonstrates excellent precision with coefficients of variation for quality control samples ranging from 3.1 to 8.5 percent across different concentration levels [4]. Recovery studies indicate consistent performance with values ranging from 83 to 100 percent across the analytical range, supporting the robustness of the methodology [4].

Mass Spectrometric Detection Approaches

Liquid chromatography-tandem mass spectrometry represents the most advanced analytical approach for albendazole oxide detection and quantification, offering superior sensitivity and specificity compared to traditional ultraviolet detection methods.

Electrospray Ionization Mass Spectrometry

The predominant ionization technique employs electrospray ionization in positive ion mode, providing optimal sensitivity for albendazole and its metabolites [5]. Multiple reaction monitoring transitions have been optimized for albendazole at mass-to-charge ratio 266.1 to 234.1 and for albendazole sulfoxide at 282.1 to 240.0 [5]. These transitions provide exceptional specificity while maintaining high sensitivity for quantitative analysis.

Advanced methodologies utilize deuterated internal standards to correct for analytical variations and matrix effects. Albendazole-d3 and albendazole sulfoxide-d5 serve as internal standards with respective multiple reaction monitoring transitions at 269.1 to 234.1 and 287.1 to 241.1 [5]. The internal standard approach significantly improves analytical precision and accuracy across diverse biological matrices.

Optimized Mass Spectrometric Parameters

Comprehensive parameter optimization includes declustering potentials ranging from 70 to 85 volts, entrance potentials at 10 volts, and collision energies from 18 to 27 electron volts depending on the target analyte [5]. Collision cell exit potentials range from 15 to 17 volts, providing optimal fragmentation and sensitivity for quantitative analysis [5].

The analytical methodology demonstrates linear response across concentration ranges from 0.200 to 50.0 nanograms per milliliter for albendazole and 3.00 to 600 nanograms per milliliter for albendazole sulfoxide [5]. Matrix effects, expressed as internal standard-normalized matrix factors, range from 0.985 to 1.042 for both analytes, indicating minimal matrix interference [5].

Ultra-Performance Liquid Chromatography-Mass Spectrometry

Ultra-performance liquid chromatography coupled with tandem mass spectrometry provides enhanced separation efficiency and reduced analysis time. BEH C18 columns with 1.7 micrometer particle size enable rapid separations with excellent resolution [6]. Mobile phase systems utilize water and acetonitrile with 0.05 percent formic acid in gradient elution mode, providing optimal peak shape and retention time stability [6].

The methodology demonstrates exceptional sensitivity with the ability to analyze small specimen volumes obtained from dried blood spot cards [6]. This capability enhances collection efforts for therapeutic drug monitoring in remote locations, particularly beneficial for patients with parasitic infections requiring albendazole treatment [6].

Application-Specific Method Development

Specialized applications require customized mass spectrometric approaches. Food safety applications utilize multi-residue methods capable of simultaneous determination of albendazole and metabolites in complex matrices such as milk and tissue samples [7]. These methodologies employ QuEChERS extraction followed by liquid chromatography-tandem mass spectrometry with limits of detection ranging from 0.77 to 115 nanograms per kilogram and limits of quantification from 2.6 to 383 nanograms per kilogram [7].

Recovery studies demonstrate excellent performance with values ranging from 88 to 114 percent for the lowest fortification level at 5 micrograms per kilogram [7]. Precision evaluation shows relative standard deviations from 4.6 to 13 percent for repeatability and 4.6 to 17 percent for reproducibility, confirming method reliability [7].

Sample Preparation Techniques for Biological Matrices

Sample preparation represents a critical component of analytical methodology, directly impacting method sensitivity, specificity, and overall analytical performance. Multiple extraction techniques have been developed and validated for different biological matrices.

Solid Phase Extraction Methodologies

Solid phase extraction provides superior cleanup capabilities and enhanced sensitivity for albendazole oxide analysis in biological matrices. Strata-X cartridges with 30 milligrams of sorbent per 1.0 milliliter capacity demonstrate optimal performance for human plasma samples [5]. The extraction procedure utilizes 100 microliter sample volumes, making it suitable for pediatric applications and limited sample availability scenarios.

The solid phase extraction methodology achieves recovery rates ranging from 86.03 to 89.66 percent for analytes and 89.85 to 98.94 percent for deuterated internal standards [5]. The extraction procedure involves sample loading, washing steps with appropriate solvents, and elution with optimized solvent compositions to maximize recovery while minimizing matrix effects.

Alternative solid phase extraction approaches employ Bond Elut C-18 cartridges with 50 milligrams of sorbent material [4]. These systems demonstrate recovery rates of 93.5 to 109.3 percent for albendazole sulfoxide across different concentration levels [4]. The methodology provides excellent cleanup capabilities, resulting in chromatograms with minimal baseline interference and optimal peak shape characteristics.

Liquid-Liquid Extraction Protocols

Liquid-liquid extraction offers a cost-effective alternative to solid phase extraction while maintaining acceptable analytical performance. Ethyl acetate serves as the optimal extraction solvent for albendazole and metabolites from various biological matrices [8]. The extraction procedure involves acid hydrolysis with 6 normal hydrochloric acid to release bound metabolites, particularly important for liver tissue analysis where conjugated forms predominate [8].

The liquid-liquid extraction methodology achieves recovery rates from 70.2 to 88 percent for muscle tissue samples and 70.3 to 83.2 percent for liver samples when fortified across the range from 10 to 1000 micrograms per kilogram [8]. Relative standard deviations range from 5.4 to 12.2 percent for muscle and 5.7 to 11 percent for liver, demonstrating acceptable precision for routine analytical applications [8].

Three-step extraction protocols utilizing ethylacetate and petroleum benzine provide enhanced selectivity for plasma samples [1]. The methodology produces optically clear extracts after evaporation and reconstitution in High-Performance Liquid Chromatography mobile phase, minimizing matrix effects and ensuring consistent analytical performance [1].

Protein Precipitation Techniques

Protein precipitation represents the simplest and most rapid sample preparation approach, particularly suitable for high-throughput analytical applications. Acetonitrile precipitation with 400 microliter volumes of 10 percent tetrahydrofuran solution provides effective protein removal while maintaining analyte stability [9]. The methodology demonstrates recovery rates of 85.3 percent for albendazole and 85.4 percent for albendazole sulfoxide [9].

Alternative precipitation protocols utilize methanol-water mixtures in 5:1 volume ratios with 0.1 percent formic acid [9]. The extraction procedure involves 5 minute agitation followed by centrifugation to separate precipitated proteins from the analytical sample. This approach provides recovery rates exceeding 93 percent for wet matrices while maintaining acceptable matrix effects [9].

QuEChERS Methodology

Quick, Easy, Cheap, Effective, Rugged, and Safe methodology represents a modern approach to sample preparation for food safety applications. The procedure involves acetonitrile extraction with salting out under basic conditions, allowing separation of the acetonitrile layer containing target analytes [7]. The methodology provides recovery rates from 88 to 114 percent for the lowest fortification level and 93 to 111 percent for maximum residue limit concentrations [7].

The QuEChERS approach demonstrates superior sensitivity compared to traditional methods, with limits of detection ranging from 0.77 to 3.3 nanograms per kilogram for certain analytes [7]. The methodology provides significant advantages in terms of simplicity and speed while maintaining analytical performance suitable for regulatory compliance monitoring [7].

Advanced Extraction Technologies

Multi-walled carbon nanotubes serve as innovative solid phase extraction adsorbents for enhanced selectivity and sensitivity [10]. The methodology demonstrates recovery rates from 95.2 to 104.0 percent with intraday relative standard deviations less than 5.26 percent and interday relative standard deviations less than 4.25 percent [10]. The approach provides superior cleanup capabilities for complex matrices such as seafood samples [10].

Dispersive micro-solid phase extraction represents an emerging technique offering high efficiency with minimal sample volume requirements [11]. The methodology provides enhanced sensitivity and selectivity while reducing solvent consumption and analysis time compared to traditional approaches [11].

Validation Parameters for Analytical Assays

Comprehensive method validation ensures analytical methods meet regulatory requirements and provide reliable quantitative results for albendazole oxide analysis across diverse applications.

Linearity and Range Assessment

Linearity evaluation requires a minimum of five concentration levels spanning the analytical range of interest. High-Performance Liquid Chromatography methods demonstrate linearity across ranges from 0.025 to 2.0 micrograms per milliliter for albendazole, albendazole sulfoxide, and albendazole sulfone [2]. Correlation coefficients consistently achieve values equal to or greater than 0.99, meeting International Conference on Harmonisation guideline requirements [2].

Liquid chromatography-tandem mass spectrometry methodologies demonstrate linear response across concentration ranges from 0.200 to 50.0 nanograms per milliliter for albendazole and 3.00 to 600 nanograms per milliliter for albendazole sulfoxide [5]. The extended linear range provides analytical flexibility for diverse sample types and concentration levels encountered in clinical and research applications [5].

Calibration curve evaluation includes assessment of residual plots, homoscedasticity, and lack-of-fit testing to ensure appropriate mathematical models. Weighted linear regression may be employed when heteroscedasticity is observed, particularly at lower concentration levels near the limit of quantification [12].

Limit of Detection and Quantification

Limit of detection determination employs signal-to-noise ratio approaches with acceptance criteria of 3:1 for detection and 10:1 for quantification [12]. High-Performance Liquid Chromatography methods achieve limits of detection from 0.01 to 100 nanomolar depending on the detection system and analyte [1] [3]. Ultra-performance liquid chromatography-tandem mass spectrometry provides superior sensitivity with limits of detection reaching 0.77 nanograms per kilogram for certain matrices [7].

Alternative calculation methods utilize the formula: Limit of Detection equals 3.3 times the standard deviation of response divided by the slope of the calibration curve [13]. Limit of quantification calculations employ the same approach with a multiplier of 10 instead of 3.3 [13]. These calculated limits must be verified through analysis of appropriate numbers of samples at the determined concentration levels [12].

Validation of limits requires analysis of suitable numbers of samples known to be near or prepared at the quantification limit [12]. The results must demonstrate acceptable precision with relative standard deviations less than or equal to 20 percent at the limit of quantification and less than or equal to 15 percent at higher concentrations [12].

Accuracy and Precision Evaluation

Accuracy assessment involves recovery studies using quality control samples prepared at multiple concentration levels across the analytical range. High-Performance Liquid Chromatography methodologies demonstrate recovery rates from 83 to 100 percent across different concentration levels [4]. Liquid chromatography-tandem mass spectrometry methods achieve recovery rates from 86 to 114 percent with internal standard corrections [5].

Precision evaluation includes repeatability assessment within single analytical runs and intermediate precision across different days, analysts, and instruments [13]. Acceptable precision requires coefficients of variation less than or equal to 15 percent for concentrations above the limit of quantification and less than or equal to 20 percent at the limit of quantification [2].

Intraday precision assessment involves analysis of replicate quality control samples within single analytical runs, while interday precision evaluation spans multiple days with different analysts and potentially different instruments [13]. The combined precision assessment provides comprehensive evaluation of method performance under routine analytical conditions [13].

Specificity and Selectivity Assessment

Specificity evaluation demonstrates the analytical method can distinguish the target analyte from potential interferences in the sample matrix. High-Performance Liquid Chromatography methods demonstrate specificity through analysis of placebo samples and evaluation of potential interferences at the retention times of target analytes [3]. Peak purity assessment using photodiode array detection provides additional confirmation of peak homogeneity [3].

Liquid chromatography-tandem mass spectrometry methods demonstrate superior specificity through multiple reaction monitoring transitions and chromatographic separation [5]. Matrix effects assessment involves comparison of analyte responses in neat solutions versus matrix-matched calibration standards, with acceptable matrix effects typically within 15 percent of control values [5].

Selectivity assessment includes evaluation of potential interferences from metabolites, degradation products, and co-administered medications. The methodology must demonstrate no significant interference at the retention times and mass spectrometric transitions of target analytes [5].

Robustness and System Suitability

Robustness evaluation assesses method performance under deliberate variations in analytical conditions such as mobile phase composition, flow rate, column temperature, and pH [13]. The methodology must demonstrate acceptable performance with relative standard deviations less than 2 percent for system suitability parameters under varied conditions [13].

System suitability testing includes evaluation of chromatographic parameters such as retention time, peak area, theoretical plates, resolution, and tailing factors [13]. These parameters must meet predetermined acceptance criteria for each analytical run to ensure consistent method performance [13].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H302 (98.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (46.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H361 (46.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H371 (46.67%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

H373 (46.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Dates

2: Liou SY, Chen WR. Oxidative transformation kinetics and pathways of albendazole from reactions with manganese dioxide. J Hazard Mater. 2018 Apr 5;347:299-306. doi: 10.1016/j.jhazmat.2017.12.067. Epub 2017 Dec 29. PubMed PMID: 29329012.

3: Guo L, Wu X, Liu L, Kuang H, Xu C. Gold Nanoparticle-Based Paper Sensor for Simultaneous Detection of 11 Benzimidazoles by One Monoclonal Antibody. Small. 2018 Feb;14(6). doi: 10.1002/smll.201701782. Epub 2017 Dec 20. PubMed PMID: 29266723.

4: Mutavdžić Pavlović D, Glavač A, Gluhak M, Runje M. Sorption of albendazole in sediments and soils: Isotherms and kinetics. Chemosphere. 2018 Feb;193:635-644. doi: 10.1016/j.chemosphere.2017.11.025. Epub 2017 Nov 9. PubMed PMID: 29175395.

5: Asadi M, Haji Shabani AM, Dadfarnia S. Simultaneous extraction and quantification of albendazole and triclabendazole using vortex-assisted hollow-fiber liquid-phase microextraction combined with high-performance liquid chromatography. J Sep Sci. 2016 Jun;39(12):2238-45. doi: 10.1002/jssc.201600286. Epub 2016 Jun 1. PubMed PMID: 27079953.

6: Gul T, Krzek M, Permentier HP, Fraaije MW, Bischoff R. Microbial Flavoprotein Monooxygenases as Mimics of Mammalian Flavin-Containing Monooxygenases for the Enantioselective Preparation of Drug Metabolites. Drug Metab Dispos. 2016 Aug;44(8):1270-6. doi: 10.1124/dmd.115.069104. Epub 2016 Mar 16. PubMed PMID: 26984198.

7: Kataoka M, Fukahori M, Ikemura A, Kubota A, Higashino H, Sakuma S, Yamashita S. Effects of gastric pH on oral drug absorption: In vitro assessment using a dissolution/permeation system reflecting the gastric dissolution process. Eur J Pharm Biopharm. 2016 Apr;101:103-11. doi: 10.1016/j.ejpb.2016.02.002. Epub 2016 Feb 9. PubMed PMID: 26873006.

8: Zafar A, Ahmad I, Ahmad A, Ahmad M. Copper(II) oxide nanoparticles augment antifilarial activity of Albendazole: In vitro synergistic apoptotic impact against filarial parasite Setaria cervi. Int J Pharm. 2016 Mar 30;501(1-2):49-64. doi: 10.1016/j.ijpharm.2016.01.059. Epub 2016 Jan 28. PubMed PMID: 26827921.

9: Burke JM, Miller JE, Terrill TH, Smyth E, Acharya M. Examination of commercially available copper oxide wire particles in combination with albendazole for control of gastrointestinal nematodes in lambs. Vet Parasitol. 2016 Jan 15;215:1-4. doi: 10.1016/j.vetpar.2015.11.002. Epub 2015 Nov 10. PubMed PMID: 26790729.

10: Nery SV, McCarthy JS, Traub R, Andrews RM, Black J, Gray D, Weking E, Atkinson JA, Campbell S, Francis N, Vallely A, Williams G, Clements A. A cluster-randomised controlled trial integrating a community-based water, sanitation and hygiene programme, with mass distribution of albendazole to reduce intestinal parasites in Timor-Leste: the WASH for WORMS research protocol. BMJ Open. 2015 Dec 30;5(12):e009293. doi: 10.1136/bmjopen-2015-009293. PubMed PMID: 26719316; PubMed Central PMCID: PMC4710834.

11: Attia RA, Mahmoud AE, Farrag HM, Makboul R, Mohamed ME, Ibraheim Z. Effect of myrrh and thyme on Trichinella spiralis enteral and parenteral phases with inducible nitric oxide expression in mice. Mem Inst Oswaldo Cruz. 2015 Dec;110(8):1035-41. doi: 10.1590/0074-02760150295. Epub 2015 Dec 11. PubMed PMID: 26676322; PubMed Central PMCID: PMC4708024.

12: Lü G, Zhang W, Wang J, Xiao Y, Zhao J, Zhao J, Sun Y, Zhang C, Wang J, Lin R, Liu H, Zhang F, Wen H. Application of a cDNA microarray for profiling the gene expression of Echinococcus granulosus protoscoleces treated with albendazole and artemisinin. Mol Biochem Parasitol. 2014 Dec;198(2):59-65. doi: 10.1016/j.molbiopara.2014.12.002. Epub 2014 Dec 30. PubMed PMID: 25555682.

13: Pradines B, Gallard JF, Iorga BI, Gueutin C, Loiseau PM, Ponchel G, Bouchemal K. Investigation of the complexation of albendazole with cyclodextrins for the design of new antiparasitic formulations. Carbohydr Res. 2014 Oct 29;398:50-5. doi: 10.1016/j.carres.2014.06.008. Epub 2014 Jun 17. PubMed PMID: 25240182.

14: Cabada MM, Goodrich MR, Graham B, Villanueva-Meyer PG, Lopez M, Arque E, White AC Jr. Fascioliasis and eosinophilia in the highlands of Cuzco, Peru and their association with water and socioeconomic factors. Am J Trop Med Hyg. 2014 Nov;91(5):989-93. doi: 10.4269/ajtmh.14-0169. Epub 2014 Sep 8. PubMed PMID: 25200257; PubMed Central PMCID: PMC4228897.

15: Akkari H, Rtibi K, B'chir F, Rekik M, Darghouth MA, Gharbi M. In vitro evidence that the pastoral Artemisia campestris species exerts an anthelmintic effect on Haemonchus contortus from sheep. Vet Res Commun. 2014 Sep;38(3):249-55. doi: 10.1007/s11259-014-9609-y. Epub 2014 Jul 17. PubMed PMID: 25027867.

16: Materazzo S, Carradori S, Ferretti R, Gallinella B, Secci D, Cirilli R. Effect of the water content on the retention and enantioselectivity of albendazole and fenbendazole sulfoxides using amylose-based chiral stationary phases in organic-aqueous conditions. J Chromatogr A. 2014 Jan 31;1327:73-9. doi: 10.1016/j.chroma.2013.12.051. Epub 2013 Dec 22. PubMed PMID: 24411094.

17: Li W, Quan P, Zhang Y, Cheng J, Liu J, Cun D, Xiang R, Fang L. Influence of drug physicochemical properties on absorption of water insoluble drug nanosuspensions. Int J Pharm. 2014 Jan 2;460(1-2):13-23. doi: 10.1016/j.ijpharm.2013.10.038. Epub 2013 Oct 29. PubMed PMID: 24184036.

18: Ermler S, Scholze M, Kortenkamp A. Seven benzimidazole pesticides combined at sub-threshold levels induce micronuclei in vitro. Mutagenesis. 2013 Jul;28(4):417-26. doi: 10.1093/mutage/get019. Epub 2013 Apr 1. PubMed PMID: 23547264; PubMed Central PMCID: PMC3681538.

19: Carlsson G, Patring J, Kreuger J, Norrgren L, Oskarsson A. Toxicity of 15 veterinary pharmaceuticals in zebrafish (Danio rerio) embryos. Aquat Toxicol. 2013 Jan 15;126:30-41. doi: 10.1016/j.aquatox.2012.10.008. Epub 2012 Oct 22. PubMed PMID: 23142600.

20: Xu LL, Xue J, Zhang YN, Qiang HQ, Xiao SH. [In vitro effect of seven anthelmintic agents against adult Clonorchis sinensis]. Zhongguo Ji Sheng Chong Xue Yu Ji Sheng Chong Bing Za Zhi. 2011 Feb 28;29(1):10-5. Chinese. PubMed PMID: 21823316.